1-Butyl-3-methylimidazolium hydroxide

説明

Overview of Ionic Liquids and Their Significance in Green Chemistry

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C. numberanalytics.comsciepub.com Composed of a large organic cation and an organic or inorganic anion, they possess a unique set of properties that distinguish them from conventional volatile organic compounds (VOCs). mudring.orgorganic-chemistry.org Their negligible vapor pressure, high thermal stability, and non-flammability make them attractive as safer and more environmentally benign alternatives to traditional solvents. numberanalytics.commudring.orgprimescholars.com

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mudring.org Ionic liquids align with several of these principles, including the use of safer solvents and the potential for catalysis and recyclability. sciepub.commudring.org Their application in various chemical processes has the potential to minimize environmental impact by reducing waste and preventing pollution. numberanalytics.commudring.org

Defining Characteristics of Ionic Liquids as "Designer Solvents"

One of the most compelling attributes of ionic liquids is their designation as "designer solvents." organic-chemistry.orgtuwien.ac.atwiley-vch.de This term arises from the ability to tune their physicochemical properties by systematically modifying the structure of the cation and anion. tuwien.ac.atwiley-vch.de By altering the combination of ions, researchers can create a vast number of ILs with specific characteristics tailored for a particular application. mudring.orgtuwien.ac.at This tunability allows for the optimization of properties such as polarity, viscosity, density, and solubility. tuwien.ac.at

The "designer" aspect extends to creating task-specific ionic liquids (TSILs), where a specific functional group is incorporated into the cation or anion to impart a particular chemical function, such as catalytic activity. organic-chemistry.org This level of control over their properties makes ionic liquids highly versatile and adaptable to a wide range of chemical and industrial processes. primescholars.comtuwien.ac.at

Evolution of Ionic Liquid Research and Development

The history of ionic liquids dates back to 1914 with the discovery of ethylammonium (B1618946) nitrate (B79036) by Paul Walden. wiley-vch.denih.gov However, significant interest in this field began to grow in the 1980s with the introduction of 1,3-dialkylimidazolium cations. nih.gov A major turning point came with the discovery that certain ionic liquids could dissolve cellulose (B213188), which sparked a surge in research into their potential for biomass processing. nih.gov

Over the past few decades, research and development in ionic liquids have expanded exponentially, with thousands of publications and patents. springerprofessional.de This growth has been driven by the increasing demand for sustainable chemical processes and the unique potential of ILs to meet these needs. primescholars.combohrium.com The evolution of ILs is often categorized into generations, with later generations focusing on bio-derived and task-specific functionalities for applications in areas like biomedicine and renewable energy. bohrium.com

Classification and Unique Properties of 1-Butyl-3-methylimidazolium Hydroxide (B78521) ([BMIM]OH)

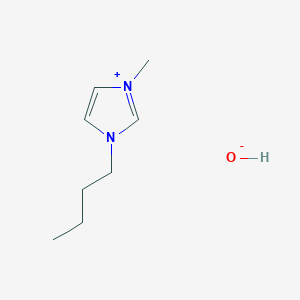

1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH) is a member of the imidazolium-based ionic liquid family. Its structure consists of a 1-butyl-3-methylimidazolium cation and a hydroxide anion.

Designation as a Basic Ionic Liquid

[BMIM]OH is classified as a basic ionic liquid due to the presence of the hydroxide (OH⁻) anion. semanticscholar.org This basicity is a key feature that distinguishes it from many other ionic liquids and provides it with dual functionality as both a solvent and a strong base. Basic ionic liquids like [BMIM]OH are valuable in a variety of chemical reactions, particularly in catalysis, where they can replace traditional, often corrosive, inorganic bases. semanticscholar.org They offer advantages such as being non-volatile, non-corrosive, and miscible with many organic solvents. semanticscholar.org

Role of Hydroxide Anion in [BMIM]OH Functionality

The hydroxide anion is central to the functionality and reactivity of [BMIM]OH. ufms.br Its strong basicity enables it to act as an efficient catalyst in a range of organic reactions, such as Knoevenagel condensations. The hydroxide ion can deprotonate reactants, initiating chemical transformations. For instance, in certain reactions, the hydroxide ion deprotonates the C2-hydrogen of the imidazolium (B1220033) ring, generating a reactive N-heterocyclic carbene that can participate in catalysis. ufms.br The anion's nature significantly influences the ionic liquid's properties; for example, hydrophilic anions like hydroxide enhance water miscibility.

Current Research Landscape and Emerging Trends for [BMIM]OH

Current research on [BMIM]OH is vibrant and explores its application in diverse areas. It is widely employed in catalysis, green chemistry, and organic synthesis. Studies have demonstrated its effectiveness in promoting various chemical reactions, often with high yields and under mild conditions. researchgate.net

A significant area of investigation is its use in biomass processing. semanticscholar.orgmdpi.com The ability of certain ionic liquids to dissolve lignocellulosic biomass is a promising avenue for developing green biorefining technologies. mdpi.com Furthermore, [BMIM]OH has been explored for its potential in CO2 capture and conversion, offering an alternative to more expensive and hazardous materials. scispace.com

Emerging trends point towards the development of more sustainable and specialized applications. This includes the design of advanced materials, such as its use in creating transparent silica-filled elastomer systems and its role as a component in hydroxide ion-conducting membranes for energy applications. nih.govrsc.org Research also continues to investigate the structure-property relationships of [BMIM]OH and other ionic liquids to further optimize their performance in specific applications. rsc.orgresearchgate.net

| Property | Value |

| Chemical Formula | C₈H₁₆N₂O |

| Molar Mass | 156.22 g/mol |

| Appearance | Liquid |

| Cation | 1-Butyl-3-methylimidazolium |

| Anion | Hydroxide |

| Classification | Basic Ionic Liquid |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.H2O/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOAIZOIDUQOFA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparation Techniques for Bmim Oh

Anion Exchange from Halide Precursors

The most prevalent and well-established method for synthesizing [BMIM]OH involves the anion exchange of a 1-butyl-3-methylimidazolium halide with a hydroxide (B78521) source. evitachem.comresearchgate.net This approach is favored due to the ready availability of the starting materials and the generally high yields achievable.

The synthesis of the precursor, 1-butyl-3-methylimidazolium halide ([BMIM]X, where X = Cl, Br), is typically accomplished through the quaternization of 1-methylimidazole (B24206) with a suitable 1-halobutane. chegg.comnih.gov This is an S_N2 reaction where the nitrogen atom of the 1-methylimidazole acts as a nucleophile, attacking the electrophilic carbon of the 1-halobutane. chegg.com

The reaction is commonly carried out by reacting equimolar amounts of 1-methylimidazole and a 1-halobutane, such as 1-chlorobutane (B31608) or 1-bromobutane (B133212). chegg.comnih.gov The reaction can be performed neat or in a solvent like toluene (B28343) or acetonitrile. researchgate.netchegg.com Heating the mixture under reflux for an extended period, typically 24 to 48 hours, is often required to ensure complete reaction. nih.gov For instance, the synthesis of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) can be achieved by reacting 1-methylimidazole with 1-bromobutane in toluene at 110°C for 12 hours. researchgate.net Similarly, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) is prepared by reacting 1-methylimidazole with 1-chlorobutane. nih.gov

The following table summarizes typical reaction conditions for the synthesis of [BMIM] halides:

| Precursor | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| [BMIM]Br | 1-methylimidazole, 1-bromobutane | Toluene | 110 | 12 | - |

| [BMIM]Cl | 1-methylimidazole, 1-chlorobutane | Acetonitrile | 75-80 (reflux) | 48 | 89 |

| [BMIM]Br | 1-methylimidazole, n-bromobutane | - | 70-90 (reflux) | 24-48 | 91 |

Once the halide precursor is obtained, the next step is a metathesis reaction, also known as an anion exchange reaction, to replace the halide anion with a hydroxide anion. evitachem.comresearchgate.net This is typically achieved by reacting the [BMIM] halide with a strong base, most commonly potassium hydroxide (KOH). evitachem.com The driving force for this reaction is often the precipitation of the resulting potassium halide salt (e.g., KCl, KBr) from the reaction medium. fau.de

The reaction involves stirring the [BMIM] halide with an aqueous or alcoholic solution of the hydroxide source. researchgate.net For example, [BMIM]Cl can be reacted with KOH in a suitable solvent to produce [BMIM]OH and potassium chloride as a byproduct. evitachem.com

The efficiency of the metathesis reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the stoichiometry of the reactants, the reaction temperature, and the stirring rate.

Stoichiometry: An excess of the hydroxide source is often used to ensure complete anion exchange. For instance, a molar ratio of [BMIM]Br to KOH of 1:1.1 has been shown to be effective. researchgate.netacademax.com However, a large excess of KOH should be avoided as it can lead to degradation of the imidazolium (B1220033) cation.

Temperature: The reaction is frequently carried out at room temperature. researchgate.net While elevated temperatures can increase the reaction rate, they may also promote side reactions and decomposition of the product.

Stirring: Vigorous stirring is crucial to ensure efficient mixing of the reactants, especially in heterogeneous reaction mixtures, thereby maximizing the contact between the ionic liquid precursor and the hydroxide source. rsc.org

After the metathesis reaction, the removal of byproducts, primarily the precipitated potassium halide, is a critical step to obtain high-purity [BMIM]OH. evitachem.comresearchgate.net Filtration is the most common method used to separate the solid halide salt.

Further purification steps are often necessary to remove residual impurities, such as unreacted starting materials and colored byproducts. Common purification techniques include:

Washing: The crude [BMIM]OH is often washed with a suitable solvent, such as diethyl ether, to remove organic impurities. researchgate.net

Decolorizing Charcoal: Treatment with activated or decolorizing charcoal can effectively remove colored impurities.

Drying: The final product is typically dried under vacuum to remove any residual solvent and water. researchgate.net Lyophilization (freeze-drying) is another effective method that avoids thermal decomposition of the hydroxide anion.

The purity of the final product can be confirmed using various analytical techniques, including ion chromatography to verify the hydroxide content and absence of halide residues, as well as spectroscopic methods like FTIR and NMR.

Metathesis Reaction with Hydroxide Sources (e.g., Potassium Hydroxide)

Direct Synthesis Approaches

While the anion exchange method is predominant, direct synthesis routes to [BMIM]OH are also being investigated as they can potentially offer a more streamlined process by avoiding the isolation of the halide intermediate.

One-pot synthesis methods that combine the alkylation and hydroxide metathesis steps are being explored. However, these approaches can be challenging. For instance, the reaction of 1-methylimidazole directly with n-butyl hydroxide requires pressurized conditions and may necessitate the use of catalysts, which can introduce further impurities. Consequently, this method has seen limited commercial adoption due to lower yields compared to the traditional halide precursor route.

Oxidation Methods (e.g., with Hydrogen Peroxide)

One reported method for the synthesis of 1-butyl-3-methylimidazolium hydroxide involves the direct oxidation of 1-butyl-3-methylimidazole using hydrogen peroxide under alkaline conditions. evitachem.com This approach, in principle, offers a direct route to the desired hydroxide form. The reaction facilitates the formation of the hydroxide anion through an oxidative process. evitachem.com While specific details on reaction conditions such as temperature, concentration, and catalyst use are not extensively documented in publicly available literature, this method presents an alternative to the more common anion exchange reactions. evitachem.com

Another common approach to synthesizing [BMIM]OH is through an anion exchange reaction, where a precursor salt like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) or chloride ([BMIM]Cl) is reacted with a strong base, such as potassium hydroxide or sodium hydroxide. evitachem.comresearchgate.net The selection of the precursor and the base is critical, and the reaction is often driven by the precipitation of the resulting inorganic salt (e.g., KBr or NaCl), which can be removed by filtration. researchgate.net For instance, the reaction of [BMIM]Br with KOH in a suitable solvent can yield [BMIM]OH. researchgate.net The choice of solvent can significantly influence the reaction efficiency; for example, using isopropanol (B130326) can lead to higher yields compared to dichloromethane. researchgate.net

A particularly effective method for anion exchange is the use of a strong-base anion exchange resin. researchgate.net In this technique, a solution of [BMIM]Br is passed through a column packed with the resin in its hydroxide form. The bromide ions are exchanged for hydroxide ions on the resin, resulting in a solution of [BMIM]OH. This method can achieve high conversion rates, with reports of 100% conversion of [BMIM]Br and a 96.4% yield of [BMIM]OH after multiple passes through the resin column. researchgate.net

Industrial-Scale Production and Process Intensification

The transition from laboratory-scale synthesis to industrial production of ionic liquids like [BMIM]OH necessitates the development of continuous and intensified processes to enhance efficiency, safety, and cost-effectiveness.

Continuous Liquid-Liquid Extraction Techniques

While specific details on continuous liquid-liquid extraction for the production of [BMIM]OH are not widely published, the principles of this technique are relevant to the purification stage of its synthesis, particularly after an anion exchange reaction. Countercurrent chromatography (CCC) is a continuous liquid-liquid separation method that has been explored for ionic liquids. nih.gov In CCC, solutes are partitioned between two immiscible liquid phases, one stationary and one mobile, allowing for continuous separation. nih.gov This method could potentially be adapted for the removal of unreacted starting materials or byproducts from a [BMIM]OH solution.

More broadly, process intensification through the use of microreactors has been demonstrated for the synthesis of imidazolium-based ionic liquid precursors like 1-butyl-3-methylimidazolium bromide ([BMIM]Br). rsc.orgrsc.org Microreactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio, enabling better control over highly exothermic reactions like the quaternization of 1-methylimidazole. researchgate.net This allows for solvent-free synthesis at elevated temperatures, leading to high reaction rates and product purity. rsc.orgrsc.org A continuously operating microreactor system has been shown to produce [BMIM]Br at a rate of 9.3 kg per day with a purity of over 99%. rsc.orgrsc.org Such continuous processes significantly increase the space-time-yield compared to traditional batch methods. rsc.orgrsc.org The principles of continuous flow synthesis demonstrated for [BMIM]Br could be adapted for the subsequent anion exchange step to produce [BMIM]OH in a continuous fashion.

| Parameter | Batch Process | Continuous Microreactor Process |

| Production Scale | Limited | Scalable, e.g., 9.3 kg/day for [BMIM]Br rsc.orgrsc.org |

| Thermal Control | Difficult for exothermic reactions | Excellent researchgate.net |

| Solvent Use | Often required for temperature control | Solvent-free operation possible rsc.orgrsc.org |

| Product Purity | Variable | High, >99% for [BMIM]Br rsc.orgrsc.org |

| Space-Time-Yield | Lower | Significantly higher (over 20-fold increase) rsc.orgrsc.org |

Purity Assessment and Quality Control in [BMIM]OH Synthesis

The presence of impurities, particularly residual halides and water, can significantly impact the physicochemical properties and performance of [BMIM]OH. Therefore, rigorous quality control is essential.

Residual Halide Detection

Halide impurities, such as chloride and bromide, are common contaminants in ionic liquids prepared via anion exchange from halide precursors. These impurities can be detrimental in applications like catalysis and electrochemistry. researchgate.net Several analytical techniques are employed for the detection and quantification of residual halides.

A simple qualitative test for the absence of halide ions involves the addition of a silver nitrate (B79036) solution to an aqueous solution of the ionic liquid. The formation of a precipitate (silver halide) indicates the presence of halide impurities. This test is often used to confirm the completion of the purification process after repeated washing or extraction steps. researchgate.net

For quantitative analysis, ion chromatography (IC) is a powerful and widely used technique. nih.gov IC can accurately determine the concentration of various ions, including chloride and bromide, in the ionic liquid sample. nih.gov For example, IC analysis of 1-butyl-3-methylimidazolium chloride has been used to determine the chloride concentration with high precision. nih.gov

| Analytical Method | Principle | Application in Halide Detection |

| Silver Nitrate Test | Precipitation of insoluble silver halides | Qualitative screening for the presence of halide impurities. researchgate.net |

| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection. | Quantitative determination of specific halide ion concentrations (e.g., Cl⁻, Br⁻). nih.gov |

Water Content Management

The hygroscopic nature of many ionic liquids, including those with hydroxide anions, means that they can readily absorb water from the atmosphere. acs.org The water content can significantly influence properties such as viscosity and density, and can also affect reaction outcomes. acs.org Therefore, accurate determination and control of water content are critical.

The most common and reliable method for determining the water content in ionic liquids is Karl Fischer titration . nih.govresearchgate.net This technique is highly specific to water and can provide accurate quantitative results. However, due to the hygroscopic nature of the ionic liquids, care must be taken during sample handling to avoid absorption of atmospheric moisture, which could lead to overestimated water content. nih.govresearchgate.net

Other methods for water content determination include:

Thermogravimetric Analysis (TGA): This method measures the change in mass of a sample as a function of temperature. While it can indicate the presence of volatile components like water, it is less specific than Karl Fischer titration. ionike.com

Spectroscopic Methods: Techniques like mid-infrared (mid-IR) spectroscopy can be used to quantify water content in ionic liquids. This method relies on the characteristic absorption bands of water and can be a rapid and non-destructive analytical tool. optica.org

Electrochemical Methods: In-situ determination of water content in proton-conducting ionic liquids can be achieved by measuring electrochemical properties such as specific ion conductivity or by analyzing cyclic voltammograms. scispace.comresearchgate.net

| Method | Principle | Advantages | Disadvantages |

| Karl Fischer Titration | Titration with a reagent that reacts specifically with water. | High accuracy and specificity for water. researchgate.net | Sensitive to atmospheric moisture during measurement. nih.govresearchgate.net |

| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating. | Provides information on thermal stability. | Not specific to water; other volatile impurities can interfere. ionike.com |

| Mid-Infrared (Mid-IR) Spectroscopy | Measures the absorption of infrared radiation by water molecules. | Rapid and non-destructive. optica.org | Requires calibration; spectral shifts can occur. optica.org |

| Electrochemical Methods | Measures changes in electrochemical properties correlated to water content. | Allows for in-situ measurements. scispace.comresearchgate.net | May be less accurate than Karl Fischer titration and dependent on the specific ionic liquid. scispace.com |

Fundamental Reaction Mechanisms and Theoretical Investigations of Bmim Oh

Basicity and Proton Transfer Mechanisms

The pronounced basicity of [BMIM]OH is the cornerstone of its catalytic activity. This basicity drives proton transfer, which is the initial and often rate-determining step in many base-catalyzed reactions. The process is a sophisticated interplay between the hydroxide (B78521) anion's intrinsic reactivity and the imidazolium (B1220033) cation's influence on the reaction environment.

The hydroxide anion (OH⁻) is a strong Brønsted-Lowry base, and its primary role in [BMIM]OH is to function as a proton acceptor. This deprotonation capability is central to its catalytic function in reactions like Michael additions, condensations, and oxidations. researchgate.net A crucial aspect of [BMIM]OH's reactivity is the ability of the hydroxide ion to deprotonate the imidazolium cation itself. The most acidic proton on the [BMIM]⁺ cation is located at the C2 position of the imidazolium ring. researchgate.net

The abstraction of this C2-hydrogen by the hydroxide anion results in the formation of water and a highly reactive N-heterocyclic carbene (NHC). researchgate.netresearchgate.net This in-situ generation of the NHC is a key feature of [BMIM]OH's mechanism, transforming the ionic liquid from a simple basic medium into a source of a potent nucleophilic catalyst. researchgate.net The hydroxide ion, therefore, acts as the primary initiator of the catalytic cycle by generating the active carbene species. researchgate.net In alkaline environments, the hydroxide ion can also attack the imidazolium ring, potentially leading to degradation pathways, a factor that is actively studied to understand the stability of these cations in applications like anion exchange membranes. acs.org

The [BMIM]⁺ cation is far from being a simple spectator ion; it actively participates in and influences the course of chemical reactions. Its primary influence stems from its transformation into an N-heterocyclic carbene (NHC) upon deprotonation at the C2 position by the hydroxide anion. researchgate.net This generated carbene is a key reaction intermediate, capable of acting as a strong ligand for metal centers or as a nucleophilic catalyst itself. researchgate.net For instance, in oxidations involving potassium permanganate (B83412), the NHC can form a metal-carbene complex, which then acts as the primary oxidizing agent. researchgate.net

Beyond forming carbenes, the imidazolium cation influences reactions through non-covalent interactions. The cation can stabilize charged intermediates and transition states through hydrogen bonding and electrostatic interactions. nih.gov The C-H bonds on the imidazolium ring, particularly the C2-H, can act as hydrogen bond donors, interacting with substrates and stabilizing anionic intermediates. nih.govnih.govrsc.org This electrostatic stabilization can lower the activation energy of a reaction, thereby increasing its rate. The structure of the cation, including the alkyl chain length, also affects the physical properties of the ionic liquid, which in turn influences reactant solubility and mass transport, indirectly affecting reaction outcomes. researchgate.net

Hydrogen Bonding and Electrostatic Interactions in Catalysis

Hydrogen bonding and electrostatic forces are critical non-covalent interactions that dictate the structure and catalytic behavior of [BMIM]OH. These interactions create a unique reaction environment that can orient substrates and stabilize transition states. The imidazolium cation, with its acidic protons at the C2, C4, and C5 positions, is a potent hydrogen bond donor. researchgate.net

Infrared predissociation spectroscopy studies on hydrated [BMIM]⁺ clusters have shown that for small numbers of water molecules, the primary interaction site is the C2-H moiety of the imidazolium ring. nih.govrsc.org This demonstrates the strong hydrogen-bonding capability of this position. In catalytic applications, this site can interact with electronegative atoms in substrate molecules, pre-organizing them for reaction. nih.gov

Computational studies have revealed that the aggregation of [BMIM]OH into dimers and trimers is significantly influenced by a network of hydrogen bonds. researchgate.net Specifically, strong H-bonds form between the oxygen atom of the hydroxide anion and the C2-H of the imidazolium cation (O···H–C2). researchgate.net These interactions are not only structural but also functional, as they are integral to the mechanism of hydrogen transfer within [BMIM]OH aggregates. researchgate.net Electrostatic interactions between the formally charged ions and polar or polarizable substrates are also key to the catalytic process, helping to attract and orient reactants within the ionic liquid medium. nih.gov

Solvent Effects and Their Theoretical Interpretation

The role of 1-butyl-3-methylimidazolium hydroxide extends beyond that of a simple reagent; it often functions as a "task-specific" ionic liquid, acting as both a catalyst and the reaction medium. researchgate.netresearchgate.net In this capacity, its properties as a solvent have a profound impact on reaction rates and mechanisms, an effect that can be interpreted through theoretical models.

When [BMIM]OH is used as a solvent, it creates a unique, highly ionized environment that differs significantly from conventional molecular solvents. researchgate.net This environment can enhance the rates of certain reactions. For instance, in Michael additions and the alkylation of active methylene (B1212753) compounds, [BMIM]OH serves as an effective catalyst and solvent, providing sufficient basicity to deprotonate the active methylene compounds while its ionic nature facilitates the reaction, often leading to high yields in short reaction times without the need for hazardous organic solvents. researchgate.netresearchgate.net

Theoretical interpretations of these solvent effects often employ computational methods like Density Functional Theory (DFT). These studies can model the complex interactions between the ions of [BMIM]OH and solute molecules. mdpi.comnih.gov For example, in the hydrochlorination of acetylene (B1199291) catalyzed by metal chlorides in [Bmim]Cl, DFT calculations showed that the [Bmim] cation can form hydrogen bonds with HCl, thereby activating it for nucleophilic attack. mdpi.com While the anion differs, the principle of the ionic liquid solvent actively participating in the reaction through specific interactions is transferable.

Computational studies on similar [Bmim]-based systems with other solvents, like dimethylformamide (DMF), use methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis to characterize the specific forces at play, such as hydrogen bonding and dipole-dipole interactions. nih.gov These theoretical tools help explain experimentally observed thermodynamic properties and provide a molecular-level understanding of how the ionic liquid solvent structure influences solute behavior and reactivity. nih.gov

The table below details the observed effects of using [BMIM]OH as a solvent-catalyst in various organic reactions.

| Reaction Type | Role of [BMIM]OH | Observed Effect | Reference |

| Michael Addition | Catalyst and Solvent | Promotes addition to conjugated ketones, esters, and nitriles; high yields; short reaction times. | researchgate.net |

| Alkylation | Catalyst and Solvent | Facilitates monoalkylation of acyclic 1,3-diketones and dialkylation of cyclic ketones. | researchgate.net |

| Knoevenagel Condensation | Catalyst and Solvent | Efficiently catalyzes condensation of aromatic aldehydes and diethyl malonate in solvent-free conditions. | researchgate.net |

| Thia-Michael Addition | Catalyst and Solvent | Provides a basic medium to deprotonate thiols, facilitating their addition to α,β-unsaturated ketones. | researchgate.net |

Applications of Bmim Oh in Advanced Organic Synthesis

Catalytic Roles of [BMIM]OH as a Strong Base

1-Butyl-3-methylimidazolium hydroxide (B78521) is recognized as a task-specific ionic liquid that can act as both a catalyst and a reaction medium. researchgate.net Its basicity, with a reported pH of 9.3 at 30 °C, is a key feature that enables it to efficiently catalyze a variety of organic reactions that traditionally require strong base catalysts. nih.gov The use of [BMIM]OH offers several advantages, including operational simplicity, shorter reaction times, high product yields, and alignment with the principles of green chemistry by avoiding the use of hazardous organic solvents and toxic catalysts. nih.govorganicreactions.org

Knoevenagel Condensation Reactions

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, is effectively catalyzed by [BMIM]OH. ichem.md This basic ionic liquid has been demonstrated to be an efficient catalyst for the condensation of aromatic aldehydes with diethyl malonate under solvent-free conditions, leading to high yields in short reaction times. ichem.md

Table 1: [BMIM]OH Catalyzed Knoevenagel Condensation of Aromatic Aldehydes and Diethyl Malonate This table is based on data from a study on the catalytic efficiency of [BMIM]OH. ichem.md

| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde (B42025) | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | 20 | 92 |

| 3 | 4-Methylbenzaldehyde | 15 | 96 |

| 4 | 4-Methoxybenzaldehyde | 25 | 90 |

| 5 | 2-Chlorobenzaldehyde | 30 | 88 |

Michael Addition Reactions

[BMIM]OH has shown a remarkable and sometimes dramatic influence as a catalyst in Michael addition reactions, which involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net It efficiently promotes the addition of 1,3-dicarbonyl compounds, cyano esters, and nitroalkanes to a variety of conjugated ketones, carboxylic esters, and nitriles without the need for any other catalyst or solvent. researchgate.netnih.gov

A particularly interesting aspect of [BMIM]OH catalysis in Michael additions is its ability to direct the reaction pathway. While the addition of active methylene compounds to α,β-unsaturated ketones typically yields mono-addition products, the reaction of open-chain 1,3-dicarbonyl compounds with α,β-unsaturated esters and nitriles in the presence of [BMIM]OH exclusively leads to the formation of bis-adducts in a single step. researchgate.netnih.gov This formation of two carbon-carbon bonds in one step highlights the unique catalytic effect of this ionic liquid. nih.gov The reactions are generally fast, proceeding at room temperature with high yields. nih.gov

Table 2: Michael Addition of Active Methylene Compounds to Conjugated Alkenes Catalyzed by [BMIM]OH This table presents selected results from research on Michael additions catalyzed by [BMIM]OH. researchgate.netnih.gov

| Donor | Acceptor | Product | Time (h) | Yield (%) |

| Acetylacetone | Methyl vinyl ketone | Mono-adduct | 1.5 | 92 |

| Diethyl malonate | Methyl acrylate | Bis-adduct | 2.0 | 95 |

| Malononitrile | Acrylonitrile | Bis-adduct | 1.5 | 94 |

| Nitromethane | Chalcone | Mono-adduct | 2.5 | 88 |

Synthesis of Heterocyclic Compounds

The strong basicity of [BMIM]OH makes it an effective catalyst for the synthesis of various heterocyclic compounds through multi-component reactions.

[BMIM]OH has been successfully employed as a catalyst for the one-pot, three-component synthesis of spirooxindole derivatives. nih.govresearchgate.net This reaction typically involves an isatin, a malononitrile, and a carbonyl compound with a reactive α-methylene group. nih.gov The use of [BMIM]OH as a catalyst in ethanol (B145695) at room temperature provides a rapid and efficient route to these biologically important molecules. nih.govresearchgate.net

The methodology is noted for its straightforward procedure, short reaction times, and the avoidance of hazardous organic solvents and toxic catalysts. nih.gov A significant advantage is the easy separation of the product and the reusability of the [BMIM]OH catalyst system for up to five cycles without a noticeable decrease in its activity. nih.govresearchgate.net The protocol is applicable to the synthesis of both mono- and bis-spirooxindole systems. nih.gov

Table 3: [BMIM]OH Catalyzed One-Pot Synthesis of Spirooxindole Derivatives This table showcases representative examples from the synthesis of spirooxindole derivatives using [BMIM]OH as a catalyst. nih.gov

| Isatin Derivative | Carbonyl Compound | Time (min) | Yield (%) |

| Isatin | Dimedone | 10-15 | 96 |

| Isatin | 4-Hydroxycoumarin | 15-20 | 94 |

| N-Methylisatin | Dimedone | 10-15 | 95 |

| 5-Chloroisatin | 4-Hydroxycoumarin | 15-20 | 92 |

Based on the reviewed scientific literature, there are no specific reports detailing the application of 1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH) as a catalyst for the synthesis of triaryl propenones.

The synthesis of dihydropyrimidine (B8664642) derivatives is often achieved through the Biginelli reaction, a multi-component reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While various catalysts, including other ionic liquids, have been employed to promote this reaction, a specific catalytic role for this compound ([BMIM]OH) in the synthesis of dihydropyrimidine derivatives has not been documented in the surveyed literature.

Reaction Media and Solvent Properties in Organic Transformations

The physical and chemical properties of [BMIM]OH make it an attractive alternative to traditional organic solvents, aligning with the principles of green chemistry. researchgate.netpeeref.comclockss.orgrsc.org Its low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds are particularly advantageous. researchgate.netresearchgate.net

[BMIM]OH is considered a green solvent primarily due to its negligible vapor pressure, which significantly reduces air pollution and health hazards associated with volatile organic compounds (VOCs). researchgate.netresearchgate.netjocpr.com Its use as a reaction medium can lead to cleaner reactions, easier product isolation, and the potential for catalyst and solvent recycling. clockss.orgelsevierpure.com The ability of [BMIM]OH to act as both a solvent and a catalyst simplifies reaction setups and reduces waste generation. researchgate.netclockss.org This dual role has been highlighted in various reactions, including Michael additions and Knoevenagel condensations. researchgate.net

The unique solvent properties of ionic liquids like [BMIM]OH, such as their polarity and hydrogen bonding capabilities, can also influence reaction rates and selectivities. researchgate.net These properties can be tuned by modifying the cation and anion, offering the potential to design "task-specific" ionic liquids for particular applications. researchgate.net

A significant advantage of using [BMIM]OH is its ability to facilitate reactions under solvent-free conditions or in aqueous media, further enhancing the green credentials of a synthetic process. peeref.comrsc.org

Many reactions catalyzed by [BMIM]OH are carried out neat, without the addition of any organic solvent. clockss.orgrsc.org This is exemplified by the alkylation of active methylene compounds and the synthesis of 4-iminothiazolidinones, where [BMIM]OH serves as the reaction medium. clockss.org These solvent-free conditions simplify the reaction work-up and reduce the environmental impact of the process. rsc.org

Furthermore, [BMIM]OH has been successfully employed as a catalyst in aqueous media. nih.gov For instance, it has been used in the synthesis of 3-hydroxy-3-(nitroalkyl)indolin-2-one derivatives in water. The ability to perform reactions in water, the most environmentally benign solvent, is a significant step towards sustainable chemical synthesis. nih.gov

Biphasic Catalysis and Catalyst Recovery

One of the key advantages of using ionic liquids like [BMIM]OH in catalysis is the potential for creating biphasic systems, which greatly simplifies catalyst and product separation. Ionic liquids often form two distinct phases with many organic products, enabling straightforward recovery of the catalyst-containing ionic liquid phase for reuse. This is particularly beneficial for reactions where the catalyst is a homogeneous species dissolved in the ionic liquid.

The efficiency of phase separation, and thus catalyst recovery, can be influenced by factors such as temperature and the water content of the ionic liquid. For instance, a water content exceeding 5% can disrupt the biphasic nature of a [BMIM]OH/hexane system. However, the hydrophilicity of [BMIM]OH can be intentionally modified by blending it with substances like PEG-400 or ethylammonium (B1618946) nitrate (B79036) to optimize its biphasic behavior for specific applications, such as in transesterification reactions for biodiesel synthesis where yields greater than 95% have been achieved. The ability to recycle the ionic liquid and catalyst for multiple runs without a significant loss in activity is a cornerstone of its "green" credentials. researchgate.net

Specific Reaction Types and Mechanisms

[BMIM]OH has proven to be a versatile catalyst and reaction medium for a range of organic reactions. Its basic nature, owing to the hydroxide anion, is central to its catalytic activity.

Oxidation Reactions facilitated by [BMIM]OH

[BMIM]OH serves as an effective medium for oxidation reactions. For example, it has been used in conjunction with potassium permanganate (B83412) (KMnO₄) for the selective oxidation of α-hydroxy ketones and both primary and secondary alcohols. researchgate.net This process yields the corresponding carbonyl compounds, such as 1,2-diarylethane-1,2-dione derivatives, aldehydes, and ketones, with high yields ranging from 83% to 97%. researchgate.net The reactions are characterized by being mild, rapid, and efficient. A significant advantage of this system is the ability to recover and reuse the KMnO₄ in the [BMIM]OH medium for at least four subsequent reactions with a consistent yield of about 80%. researchgate.net

Nucleophilic Substitution Reactions involving Imidazolium (B1220033) Cation

While the hydroxide anion of [BMIM]OH is a strong nucleophile and base, the imidazolium cation itself can play a crucial role in facilitating nucleophilic substitution reactions. In aqueous environments, amphiphilic imidazolium salts can self-assemble to form a hydrophobic layer that acts as a reaction medium, mimicking an ionic liquid. researchgate.netclockss.org This has been demonstrated in reactions between alkyl halides and anionic nucleophiles, such as the reaction of benzyl (B1604629) bromide with potassium phthalimide (B116566) to produce N-benzylphthalimide in high yield. clockss.org The imidazolium cation is key to creating this microenvironment where the reaction can proceed efficiently, even in water, without the need for organic solvents. researchgate.netclockss.org

Markovnikov Addition Reactions (e.g., Imidazole (B134444) to Vinyl Acetate)

The Markovnikov addition of imidazole to vinyl acetate (B1210297) is a reaction that has been effectively catalyzed by [BMIM]OH. acs.orgnih.gov Theoretical studies using density functional theory have revealed the detailed mechanism of this reaction, highlighting the cooperative role of both the [BMIM] cation and the OH⁻ anion. acs.orgnih.gov The cation and anion of [BMIM]OH work in concert to lower the activation energy barrier and enhance the selectivity for the Markovnikov product. acs.orgnih.gov This provides a clear example of how the ionic liquid as a whole participates in the catalytic cycle, going beyond simply providing a basic environment. acs.orgnih.gov

| Reactants | Catalyst | Product | Key Finding |

| Imidazole, Vinyl Acetate | [BMIM]OH | 1-(1-Imidazolyl)ethyl acetate | Both cation and anion of [BMIM]OH are crucial for catalysis, lowering the reaction barrier and increasing Markovnikov selectivity. acs.orgnih.gov |

Thia-Michael Addition Reactions

[BMIM]OH has demonstrated remarkable efficacy as both a catalyst and a solvent in Thia-Michael addition reactions. researchgate.net The hydroxide ion readily deprotonates the thiol, facilitating its addition to α,β-unsaturated compounds. researchgate.net This method has been successfully applied to the reaction of thiols with conjugated ketones, leading to mono-addition products. researchgate.netcapes.gov.br Interestingly, when reacting with α,β-unsaturated esters and nitriles, the reaction proceeds to give exclusive bis-addition products. researchgate.netcapes.gov.brorganic-chemistry.org Furthermore, α,β-acetylenic ketones undergo a double conjugate addition with thiols to form β-keto 1,3-dithio-derivatives. researchgate.netcapes.gov.br A significant advantage of this protocol is the ability to reuse the ionic liquid for up to six cycles without any discernible loss of catalytic activity. researchgate.net

| Reactants | Catalyst/Solvent | Product Type | Yield |

| Thiophenol, Cyclohex-2-enone | [BMIM]OH | Mono-adduct | 94% |

| Thiophenol, Ethyl crotonate | [BMIM]OH | Bis-adduct | 92% |

| Thiophenol, Phenyl-propynone | [BMIM]OH | Dithio-adduct | 90% |

| Data sourced from Ranu, B. C., & Banerjee, S. (2005). Organic Letters, 7(14), 3049–3052. |

Integration with Other Catalytic Systems (e.g., Nanocatalysts, Magnetic Nanoparticles)

The properties of [BMIM]OH can be further enhanced by integrating it with other catalytic systems, particularly nanocatalysts and magnetic nanoparticles. This combination bridges the gap between homogeneous and heterogeneous catalysis, offering the high efficiency of the former and the ease of separation of the latter. rsc.org

For example, TiO₂ nanoparticles modified with [BMIM]OH have shown enhanced photocatalytic activity under visible light for the degradation of methylene blue. nih.gov The [BMIM]OH chemically bonds to the TiO₂ surface, extending its light absorption into the visible spectrum. nih.gov

The use of magnetic nanoparticles (MNPs), such as iron oxides (e.g., Fe₃O₄), as supports for catalysts is a rapidly growing field. mdpi.comnih.gov These magnetic nanocatalysts can be easily recovered from the reaction mixture using an external magnet, which is a significant advantage for industrial applications. mdpi.comnih.gov While direct studies combining [BMIM]OH with magnetic nanoparticles for the specific reactions mentioned above are emerging, the principle of immobilizing catalysts or even the ionic liquid itself onto magnetic supports holds great promise for creating highly efficient and recyclable catalytic systems. mdpi.com The synergy between the catalytic activity of [BMIM]OH and the recovery benefits of magnetic nanoparticles is a promising avenue for the development of sustainable chemical processes.

Applications of Bmim Oh in Biomass Conversion and Biorefining

Dissolution and Fractionation of Lignocellulosic Biomass

The fractionation of lignocellulosic biomass—separating it into its primary components of cellulose (B213188), hemicellulose, and lignin (B12514952)—is a critical preliminary step in most biorefinery processes. Ionic liquids based on the 1-butyl-3-methylimidazolium ([Bmim]) cation are recognized as effective solvents capable of dissolving the entire lignocellulosic complex at elevated temperatures, facilitating subsequent separation. nih.gov Although studies often focus on acetate (B1210297) or chloride anions, the fundamental dissolving capability is a known feature of this class of ILs. researchgate.netrsc.org The process typically involves dissolving the biomass and then selectively precipitating the fractions using an anti-solvent, such as water or acetone. nih.govcellulosechemtechnol.ro

The dissolution of cellulose in imidazolium-based ionic liquids is a complex process driven by the disruption of the extensive hydrogen-bonding network that holds the cellulose chains together in a crystalline structure. nih.govresearchgate.net The mechanism involves both the cation and the anion of the ionic liquid. rsc.org

The anions play the principal role by forming new hydrogen bonds with the hydroxyl protons of the cellulose chains, effectively breaking the intra- and intermolecular hydrogen bonds of the biopolymer. cellulosechemtechnol.ronih.gov The hydroxide (B78521) anion in [BMIM]OH is a particularly strong hydrogen bond acceptor, and its high basicity is a key factor in its interaction with biomass. semanticscholar.org This potent basicity suggests it would be highly effective at disrupting the cellulose structure. Furthermore, the high alkalinity could induce saponification of acetyl groups present in hemicellulose and ester linkages within the lignin structure, further aiding the deconstruction of the biomass matrix.

The imidazolium (B1220033) cation also contributes to the dissolution. It interacts with the oxygen atoms of the cellulose hydroxyl groups and can insert itself between the polymer chains, preventing them from re-aggregating and thus stabilizing the dissolved state. nih.govncsu.edu

For lignin, the interaction with 1-butyl-3-methylimidazolium-based ILs can be more than just physical dissolution. Studies have shown that at the elevated temperatures often used for biomass fractionation (80–150 °C), the [Bmim] cation can act as an active reagent, forming covalent bonds with functional groups in the lignin structure. nih.govnih.gov This reactivity is influenced by temperature and can lead to chemical modifications of the extracted lignin. frontiersin.org

A primary goal of treating lignocellulosic biomass with a solvent like [BMIM]OH is to pretreat it for enhanced enzymatic saccharification. This process uses enzymes to break down cellulose into simple sugars, like glucose, which can then be fermented. The recalcitrance of raw biomass, due to its crystalline cellulose and protective lignin sheath, makes it highly resistant to enzymatic attack. researchgate.netresearchgate.net

IL pretreatment overcomes this by:

Dissolving Cellulose: Breaking down the crystalline structure of cellulose into a more amorphous, accessible form. cellulosechemtechnol.ro

Removing Lignin: Extracting the lignin that physically blocks enzymes from reaching the cellulose. nih.gov

Increasing Surface Area: Swelling the biomass fibers and creating a more porous structure, which dramatically increases the surface area available for enzymes to act upon. ebin.pub

These changes collectively make the cellulose significantly more susceptible to enzymatic hydrolysis, leading to faster reaction rates and higher sugar yields. nih.govnih.gov While specific studies quantifying the enhancement from [BMIM]OH pretreatment are limited, the principle is well-established for imidazolium-based ILs. rsc.orgrsc.org

The ultimate measure of a successful pretreatment is the final yield of fermentable sugars obtained after enzymatic hydrolysis. High sugar yields are essential for the economic viability of a biorefinery. scribd.com Research on widely studied ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc) has demonstrated the potential to achieve high glucose yields. For instance, pretreatment of sugarcane bagasse with [EMIM]OAc at 120°C resulted in glucose yields exceeding 90% after 24 hours of enzymatic saccharification. ebin.pub Similarly, renewable ILs derived from biomass components have been shown to yield 90–95% glucose and 70–75% xylose from switchgrass after 72 hours of hydrolysis. nih.govnih.gov

While specific, comprehensive data tables for fermentable sugar yields from lignocellulosic biomass pretreated with [BMIM]OH are not widely available in the reviewed literature, the table below provides comparative data for the effective and commonly referenced ionic liquid, [EMIM]OAc, to illustrate typical results.

| Biomass | Ionic Liquid | Pretreatment Conditions | Hydrolysis Time (h) | Glucose Yield (%) | Reference |

|---|---|---|---|---|---|

| Sugarcane Bagasse | [EMIM]OAc | 120°C, 120 min | 6 | 80 | ebin.pub |

| Sugarcane Bagasse | [EMIM]OAc | 120°C, 120 min | 24 | >90 | ebin.pub |

| Switchgrass | [EMIM]OAc | 120°C, 3 h | 72 | ~95 | nih.gov |

| Rice Straw | [EMIM]OAc | 128°C, 72 min | 72 | >90 | researchgate.net |

Biorefining Technologies for Sustainable Energy Production

The conversion of biomass into sustainable energy, such as biofuels, is a cornerstone of the biorefinery concept. ebin.pubmdpi.com Ionic liquids like [BMIM]OH play a crucial role in the initial, and often most challenging, step of this process: the efficient deconstruction of the raw biomass. researchgate.net

By effectively fractionating lignocellulose and producing a stream of easily accessible C5 (xylose) and C6 (glucose) sugars, IL-based pretreatments provide the necessary feedstock for microbial fermentation. manchester.ac.uk These sugars can be converted into bioethanol, a key renewable fuel. The successful implementation of ILs helps to create a more integrated and efficient process, potentially leading to higher fuel yields compared to traditional pretreatment methods that can degrade a portion of the valuable sugars. manchester.ac.uk Although [BMIM]OH itself is not directly converted to energy, its application as a processing solvent is an enabling technology for the entire downstream production chain of sustainable biofuels.

Applications in Chitin (B13524) Biorefinery

Beyond lignocellulose, [BMIM]OH has shown significant promise in the biorefinery of chitin, the second most abundant polysaccharide on Earth, found in crustacean shells and fungi. frontiersin.orglookchem.com Unlike cellulose, chitin contains nitrogen, making it a direct source for valuable nitrogen-containing platform chemicals.

Research has demonstrated that [BMIM]OH can act as both a solvent and a catalyst in the conversion of chitin-derived monomers. In one notable study, [BMIM]OH was used for the one-pot synthesis of deoxyfructosazine (DOF) and fructosazine (B23252) (FZ) from D-glucosamine hydrochloride (GlcNH₂), a monomer that can be derived from chitin. lookchem.com These pyrazine (B50134) derivatives have applications as flavor agents and possess potential pharmacological properties.

The study found that the reaction achieved a maximum combined yield of 49% for DOF and FZ under optimized conditions. lookchem.com This highlights the dual role of [BMIM]OH, where its basicity catalyzes the condensation reactions required to form the pyrazine rings.

| Substrate | Catalyst/Solvent | Co-Solvent | Temperature (°C) | Time (min) | Products | Max. Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| D-glucosamine HCl | [BMIM]OH | DMSO | 120 | 180 | Deoxyfructosazine (DOF) & Fructosazine (FZ) | 49 | lookchem.com |

Solvent Effects and Mixture Optimization in Biomass Processing

In the conversion of D-glucosamine using [BMIM]OH, dimethyl sulfoxide (B87167) (DMSO) was identified as a critical co-solvent. lookchem.com DMSO not only aids in the solubility of the reactants but can also suppress side reactions, leading to higher yields of the desired products. lookchem.com The catalytic conversion of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF) was also shown to be highly efficient using a [BMIM]OH and DMSO system. scribd.com

For lignocellulosic biomass, the addition of water to imidazolium ILs has been shown to be beneficial. While high water content can prevent dissolution, an optimal amount of water can decrease the high viscosity of the ionic liquid, which improves mass transfer and can even enhance the dissolution of biomass components. researchgate.netresearchgate.net For instance, the dissolution of legume straw in a [BMIM]Cl-water mixture was significantly higher with 20 wt% water than in the pure ionic liquid. researchgate.netresearchgate.net While this specific study used the chloride anion, the principle of using a co-solvent to modulate physical properties like viscosity is broadly applicable to IL-based systems, including those with [BMIM]OH.

Co-solvents (e.g., DMSO) and Viscosity Reduction

A significant challenge in the industrial application of ionic liquids for biomass processing is their often high viscosity, which can impede mass transfer and increase processing costs. The use of co-solvents with [BMIM]OH is a key strategy to mitigate this issue. Aprotic polar solvents, such as dimethyl sulfoxide (DMSO), have been shown to be effective in reducing the viscosity of [BMIM]-based ionic liquids without significantly compromising their dissolution capabilities. nih.gov

Effect of DMSO as a Co-solvent on [BMIM]OH-based Cellulose Dissolution

| [BMIM]OH:DMSO Ratio | Viscosity Reduction | Impact on Cellulose Dissolution | Estimated Solvent Cost Reduction | Reference |

|---|---|---|---|---|

| 1:4 | 40% | Efficient dissolution for textile upcycling | 77% |

Influence of Water Content on Dissolution Efficiency

The presence of water in ionic liquid-based biomass processing is another critical factor that can significantly influence the dissolution efficiency. For many imidazolium-based ionic liquids, the addition of a controlled amount of water can be beneficial, leading to a decrease in viscosity and, in some cases, an enhancement of the dissolution of specific biomass components like lignin. researchgate.net For example, in studies with 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), a water content of 20 wt% was found to significantly increase the dissolution of legume straw compared to the pure ionic liquid. researchgate.net

However, the effect of water is complex and can be contradictory depending on the specific ionic liquid and the biomass component being targeted. While it can act as a co-solvent and reduce viscosity, excessive water content can also negatively impact the dissolution of cellulose by forming strong hydrogen bonds with the ionic liquid's anion, thereby reducing its ability to interact with and dissolve the cellulose.

Currently, there is a notable lack of specific research findings and detailed data on the influence of water content on the dissolution efficiency of biomass using 1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH) . While it is plausible that water would reduce the viscosity of [BMIM]OH, its impact on the dissolution of cellulose, hemicellulose, and lignin in this specific ionic liquid requires dedicated investigation. Understanding these interactions is crucial for optimizing pretreatment processes in a biorefinery context, as controlling the water content could be a key parameter for selectively targeting different biomass fractions.

Future research should focus on systematically evaluating the effect of varying water concentrations in [BMIM]OH on the dissolution of different types of biomass. This would involve measuring the solubility of cellulose, hemicellulose, and lignin, as well as characterizing the properties of the resulting fractions.

Investigative Table on the Potential Influence of Water Content on [BMIM]OH Dissolution Efficiency

| Water Content in [BMIM]OH (wt%) | Expected Effect on Viscosity | Hypothesized Effect on Cellulose Dissolution | Hypothesized Effect on Lignin Dissolution | Research Status |

|---|---|---|---|---|

| Low (e.g., <5%) | Minor reduction | Potentially minimal impact or slight enhancement | Potentially minimal impact | Specific data for [BMIM]OH needed |

| Moderate (e.g., 10-20%) | Significant reduction | Potential for decreased efficiency due to IL-water interactions | Potential for enhanced dissolution | Specific data for [BMIM]OH needed |

| High (e.g., >30%) | Very high reduction | Likely significant inhibition of dissolution | Likely reduced dissolution efficiency | Specific data for [BMIM]OH needed |

Applications of Bmim Oh in Co2 Capture and Conversion

The Role of [BMIM]OH in CO2 Absorption and Chemical Reactivity

[BMIM]OH's efficacy in CO2 capture is rooted in its chemical reactivity, which allows for efficient absorption through chemical mechanisms. This interaction is a key area of research for developing advanced carbon capture technologies.

Chemical Absorption Mechanisms

The primary mechanism of CO2 capture by [BMIM]OH involves a chemical reaction. Unlike physical absorption where CO2 molecules simply dissolve in the solvent, chemical absorption with [BMIM]OH leads to the formation of a new chemical species. The hydroxide (B78521) anion ([OH]⁻) of the ionic liquid acts as a strong base, reacting with the acidic CO2 molecule. This acid-base reaction results in the formation of a bicarbonate or carbonate species, effectively sequestering the CO2 from a gas stream.

This chemical interaction is significantly stronger than the physical absorption seen in many other ionic liquids, leading to a high CO2 loading capacity. The reaction is also reversible, which is a crucial aspect for practical applications. By applying heat or reducing pressure, the captured CO2 can be released, allowing the ionic liquid to be regenerated and reused in a continuous cycle.

Functionalization of Ionic Liquids for Enhanced CO2 Capture

To further improve the CO2 capture capabilities of ionic liquids, researchers have explored various functionalization strategies. This involves modifying the structure of the ionic liquid to introduce specific chemical groups that have a high affinity for CO2. While [BMIM]OH itself is highly effective, the principles of functionalization are broadly applied to the field of ionic liquids for CO2 capture.

Catalysis in CO2 Conversion to Valuable Products

Beyond its role in capturing CO2, [BMIM]OH also demonstrates significant catalytic activity in converting the captured CO2 into useful chemicals. This dual-functionality makes it a particularly attractive compound for integrated carbon capture and utilization (CCU) systems.

Synthesis of Cyclic Carbonates

One of the most promising applications of [BMIM]OH is as a catalyst in the synthesis of cyclic carbonates from CO2 and epoxides. rsc.org This reaction is 100% atom-economical, meaning all the atoms of the reactants are incorporated into the final product, generating no waste. rsc.orgrsc.org Cyclic carbonates are valuable compounds with applications as green solvents, electrolytes in lithium-ion batteries, and as precursors for polymers. rsc.orgnih.gov

The catalytic cycle is believed to involve the activation of the epoxide by the imidazolium (B1220033) cation, while the hydroxide anion acts as a nucleophile, attacking the epoxide ring. This ring-opening step is followed by the insertion of a CO2 molecule and subsequent ring-closure to form the cyclic carbonate and regenerate the catalyst. The efficiency of this process can be influenced by reaction conditions such as temperature, pressure, and the specific structure of the epoxide. researchgate.net

| Catalyst System | Epoxide | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |

| [BMIM]Br/H2O | Propylene (B89431) Oxide | 130 | 30 | 0.46 | - | - |

| (BMIM)2ZnBr4 | Propylene Oxide | Room Temp | - | 5 | 92.6 | - |

| (HMIM)2ZnCl4 | Propylene Oxide | Room Temp | - | 5 | 50.5 | - |

| [BMIM]Br | Propylene Oxide | - | - | - | >86 (after 5 cycles) | - |

This table presents a selection of research findings on the synthesis of cyclic carbonates from CO2 and epoxides using various imidazolium-based catalysts. Note that reaction conditions and catalyst variations significantly impact the outcomes.

Carbonylation of Amines with CO2 for Urea (B33335) Derivatives

[BMIM]OH has also been investigated as a catalyst for the synthesis of urea derivatives through the carbonylation of amines with CO2. researchgate.net Urea and its derivatives are widely used in fertilizers, resins, and pharmaceuticals. This reaction provides a greener alternative to traditional methods that often employ toxic and hazardous reagents like phosgene. unipr.it

In this catalytic process, [BMIM]OH is thought to activate the amine substrate, facilitating its reaction with CO2. The reaction proceeds through the formation of a carbamic acid intermediate, which then reacts with another amine molecule to produce the urea derivative and water. The efficiency of this conversion is dependent on factors such as the nature of the amine, reaction temperature, and CO2 pressure. While research in this specific application of [BMIM]OH is ongoing, related systems have shown the potential of basic ionic liquids to catalyze this important transformation. researchgate.netunipr.itrsc.org

Electrochemical CO2 Reduction in [BMIM]OH Systems

The electrochemical reduction of CO2 is another promising avenue for converting this greenhouse gas into valuable fuels and chemical feedstocks. [BMIM]OH and related imidazolium-based ionic liquids have been explored as electrolytes in these systems. nih.gov The ionic liquid can serve multiple roles: as a solvent to dissolve CO2, as the electrolyte to conduct charge, and in some cases, as a co-catalyst to enhance the reaction.

In an electrochemical cell, a voltage is applied across two electrodes immersed in the [BMIM]OH-based electrolyte containing dissolved CO2. At the cathode, CO2 is reduced to products such as carbon monoxide (CO), formic acid (HCOOH), methane (B114726) (CH4), and ethylene (B1197577) (C2H4). The specific products formed depend on the electrode material, the applied potential, and the composition of the electrolyte. Studies have shown that the imidazolium cation can influence the reaction pathway and product selectivity. nih.govrsc.orgnih.gov For instance, the use of [BMIM]BF4 has been shown to facilitate the reduction of CO2 to various products. researchgate.net While direct studies on [BMIM]OH in this context are less common, the principles established with other imidazolium salts highlight the potential of these systems for sustainable fuel production. nih.govrsc.org

Process Conditions and Efficiency in CO2 Capture and Conversion

Temperature and Pressure Optimization

The catalytic activity of [BMIM]OH is highly sensitive to reaction temperature and pressure. These parameters are critical in determining the rate of reaction and the equilibrium position of the CO2 conversion process.

One notable application of [BMIM]OH is in the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles. A study focusing on this green protocol highlighted the importance of optimizing various reaction parameters, including temperature and pressure, to achieve high yields of the desired products. capes.gov.br The research demonstrated that by carefully controlling these conditions in a solvent-free system, a wide variety of aromatic and N-heterocyclic carbonitriles could be successfully converted. capes.gov.br While the specific optimal values were not detailed in the abstract, the investigation underscores the necessity of fine-tuning these parameters for each specific substrate. capes.gov.br

For instance, in the broader context of CO2 cycloaddition to epoxides, a reaction for which basic catalysts are often employed, studies have shown that moderate temperatures (e.g., 90 °C) and pressures (e.g., 1 MPa) can lead to significant increases in product yield without compromising selectivity. researchgate.net Further increases in temperature and pressure may sometimes lead to the formation of side products. researchgate.net This highlights the delicate balance that must be achieved when optimizing these conditions for [BMIM]OH-catalyzed reactions.

The table below summarizes the general influence of temperature and pressure on the catalytic conversion of CO2, based on findings from related systems.

| Parameter | General Influence on CO2 Conversion | Key Considerations |

| Temperature | Increases reaction rates up to an optimal point. | Beyond the optimum, catalyst degradation or side reactions may occur. For [BMIM]OH, thermal stability is a key factor. |

| Pressure | Higher CO2 pressure generally increases the concentration of CO2 in the reaction medium, favoring the forward reaction. | The effect can be catalyst and reaction-dependent. Very high pressures may not always lead to a proportional increase in yield and can have significant energy costs. |

This table provides a generalized overview. Specific optimal conditions are highly dependent on the particular reaction and substrate.

Integration with Other Catalysts (e.g., CsOH-IL Catalysts)

To enhance catalytic efficiency and product selectivity, [BMIM]OH can be integrated with other catalytic systems. The combination of different catalysts can create synergistic effects, leading to improved performance that surpasses that of the individual components.

A relevant example is the use of a dual catalytic system composed of an imidazolium-based ionic liquid and a cesium-based catalyst. Research has shown that a system of cesium hydroxide (CsOH) and 1,3-dibutyl-2-methylimidazolium chloride ([BMMIm][Cl]) is effective in synthesizing symmetric urea derivatives from CO2 and amines. nih.govfrontiersin.org In this system, the ionic liquid is indispensable for the reaction to proceed, indicating a cooperative role between the components. nih.govfrontiersin.org Although this study used a slightly different imidazolium cation and the chloride anion, it establishes the principle of combining a strong base like CsOH with an imidazolium ionic liquid for CO2 activation and conversion.

Recent research has further demonstrated that combining ionic liquid electrolytes with metal hydroxides, including cesium hydroxide (CsOH), can significantly enhance the electrochemical conversion of CO2 to hydrocarbons. eurekalert.org The addition of aqueous solutions of these metal hydroxides to the ionic liquid electrolyte promotes the formation of bicarbonates and carbonates, thereby increasing the availability of CO2 for the electrochemical reactions. eurekalert.org This approach has been successful in producing propane (B168953) and ethylene from CO2 and water. eurekalert.org

While direct studies on the integration of [BMIM]OH with a CsOH-based ionic liquid catalyst for CO2 conversion are not yet prevalent in the literature, the existing research on similar systems provides a strong foundation for future investigations. The basicity of [BMIM]OH, coupled with the potential synergistic effects of a CsOH-IL co-catalyst, could offer a powerful platform for the development of highly efficient and selective CO2 conversion processes.

Electrochemical Applications of Bmim Oh

Exploiting Electrochemical Properties of Imidazolium (B1220033) Cation

The electrochemical behavior of [BMIM]OH is largely influenced by the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation. Imidazolium-based ionic liquids are among the most extensively studied due to their favorable characteristics, including stability under both oxidative and reductive conditions, relatively low viscosity, and ease of synthesis. mdpi.com The [BMIM]⁺ cation is a key component in a wide array of ionic liquids investigated for electrochemical uses, such as in CO₂ reduction and as electrolytes in various systems. wikipedia.org

The structure of the imidazolium cation, particularly the acidity of the proton at the C(2) position (between the two nitrogen atoms), plays a significant role in its chemical and electrochemical behavior. This acidity allows the cation to participate in hydrogen bonding and can lead to the formation of N-heterocyclic carbenes (NHCs) under certain conditions, which are highly reactive species. The interaction between the [BMIM]⁺ cation and the hydroxide (B78521) anion in [BMIM]OH results in a strongly basic medium where the cation can stabilize reaction intermediates through electrostatic and hydrogen-bonding interactions.

Applications in Electrolytes and Electrochemical Devices

[BMIM]OH and its derivatives are being explored for their utility as electrolytes or components in various electrochemical devices, leveraging their ionic conductivity and catalytic properties. evitachem.commusechem.com

In the realm of energy storage and conversion, [BMIM]OH has shown promise, particularly in the context of alkaline fuel cells. Anion exchange membranes (AEMs) are a critical component of alkaline fuel cells, and research has been conducted on creating AEMs from imidazolium-based ionic liquids. For instance, novel AEMs have been prepared by cross-linking a bis-imidazolium functionalized ionic liquid monomer, which is then subjected to anion exchange with hydroxide ions to impart conductivity. A membrane with a bis-imidazolium hydroxide structure demonstrated a hydroxide conductivity of up to 2.0 x 10⁻² S cm⁻¹ and exhibited good stability in a potassium hydroxide solution, suggesting the potential for such materials in alkaline fuel cell applications.

While direct use of pure [BMIM]OH as a primary electrolyte in lithium-ion batteries is not as widely documented as other [BMIM] salts like [BMIM]PF₆ or [BMIM]BF₄, its derivatives are of interest. researchgate.netresearchgate.net The high basicity of the hydroxide anion can be detrimental to the stability of traditional lithium battery electrode materials. However, the general properties of imidazolium-based ionic liquids, such as non-flammability and low volatility, make them attractive for improving battery safety compared to conventional organic carbonate electrolytes. researchgate.netmdpi.com

Electrochemical double-layer capacitors (EDLCs), or supercapacitors, rely on the formation of an electrical double layer at the interface between an electrode and an electrolyte. The properties of the electrolyte are paramount to the device's performance. While research on [BMIM]OH in EDLCs is not as extensive as for other ionic liquids, related compounds have shown promising results. For example, 1-(2′,3′-dihydroxypropyl)-3-methylimidazolium hydroxide has been successfully used as an electrolyte with nickel oxide nanosheet electrodes, indicating that hydroxide-containing imidazolium ionic liquids can provide good capacitance. mdpi.com

The general advantages of imidazolium-based ionic liquids in EDLCs include a wide potential window and high ionic conductivity, which can lead to higher energy and power densities. researchgate.netresearchgate.net For instance, an EDLC using a [BMIM]-based electrolyte with a bis(trifluoromethylsulfonyl)imide anion demonstrated stable performance over thousands of cycles. researchgate.net

Influence of [BMIM]OH on Viscosity, Conductivity, and Electrochemical Window

The physicochemical properties of an ionic liquid, such as viscosity, conductivity, and electrochemical window, are critical for its performance as an electrolyte. These properties are determined by the nature of both the cation and the anion.

[BMIM]OH is typically a viscous liquid at room temperature. evitachem.com The hydroxide anion's strong interactions with the cation through hydrogen bonding contribute to this viscosity. For comparison, the viscosity of other [BMIM]-based ionic liquids varies significantly with the anion.

The ionic conductivity of [BMIM]OH is expected to be high due to its nature as a liquid composed entirely of ions. evitachem.com The mobility of the small hydroxide anion, in addition to the [BMIM]⁺ cation, facilitates charge transport. The table below compares the conductivity and viscosity of several [BMIM]-based ionic liquids, highlighting the influence of the anion.

| Ionic Liquid | Viscosity (cP at 25°C) | Conductivity (mS/cm at 25°C) | Electrochemical Window (V) |

|---|---|---|---|

| [BMIM]OH | Viscous Liquid evitachem.com | High evitachem.com | Wide evitachem.com |

| [BMIM][BF₄] | 219 mdpi.com | ~3 mdpi.com | 4.0-4.7 mdpi.comresearchgate.net |

| [BMIM][PF₆] | 450 mdpi.com | Not specified | 2.3-4.2 utp.edu.my |

| [BMIM][Br] | Higher than [BMIM][BF₄] researchgate.net | Not specified | 2.7 researchgate.net |

| [BMIM][FSI] | 34.8 iolitec.de | 1.04 iolitec.de | 4.7 iolitec.de |

Electrochemical Reduction Processes

The electrochemical reduction of the [BMIM]⁺ cation is a key factor determining the cathodic limit of the electrochemical window of [BMIM]-based ionic liquids. The reduction of the 1-butyl-3-methylimidazolium cation typically occurs at the C(2) position, leading to the formation of an N-heterocyclic carbene. This process is a one-electron reduction. researchgate.net

The stability of the imidazolium cation against reduction is a critical factor for applications in devices like lithium batteries, where highly negative potentials are encountered. nih.gov Studies on various [BMIM] salts have shown that the reduction potential of the cation sets the limit for the electrochemical window. nih.gov While the hydroxide anion in [BMIM]OH is primarily susceptible to oxidation, the electrochemical reduction process is dominated by the [BMIM]⁺ cation. The environment created by the basic hydroxide anion could potentially influence the precise potential at which this reduction occurs. In some applications, the electrochemical reduction process can be harnessed; for example, the electrochemical reduction of nitrous oxide has been studied in a [BMIM]BF₄-based electrolyte. elsevierpure.com

Chemical Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| [BMIM]OH | 1-Butyl-3-methylimidazolium hydroxide |

| [BMIM]⁺ | 1-Butyl-3-methylimidazolium |

| [BMIM][PF₆] | 1-Butyl-3-methylimidazolium hexafluorophosphate |

| [BMIM][BF₄] | 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) |

| [BMIM][Br] | 1-Butyl-3-methylimidazolium bromide |

| [BMIM][FSI] | 1-Butyl-3-methylimidazolium bis(fluorosulfonyl)imide |

| [BMIM][TFSI] | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |

| KOH | Potassium hydroxide |

| NHC | N-heterocyclic carbene |

Advanced Characterization and Spectroscopic Methodologies for Bmim Oh Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of [BMIM]OH. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework of the 1-butyl-3-methylimidazolium cation.

In a typical ¹H NMR spectrum of [BMIM]OH, distinct signals corresponding to the different protons within the molecule can be observed. For instance, the proton on the imidazolium (B1220033) ring between the two nitrogen atoms (N-CH-N) typically appears as a singlet at a high chemical shift, around 10.11 ppm. rsc.org The other two protons on the imidazolium ring appear as triplets around 7.48-7.61 ppm. The protons of the butyl chain and the methyl group also show characteristic signals, allowing for unambiguous identification of the cation. rsc.org

¹³C NMR spectroscopy complements the proton NMR data, providing information about the carbon skeleton. The carbon atoms of the imidazolium ring and the butyl and methyl substituents resonate at distinct chemical shifts, further confirming the structure of the [BMIM] cation. rsc.org

Beyond structural confirmation, NMR is a powerful tool for assessing the purity of [BMIM]OH. The presence of impurities, such as residual starting materials or byproducts from synthesis, can be detected by the appearance of additional peaks in the NMR spectrum. nih.gov Quantitative NMR (qNMR) can even be used to determine the exact purity of the sample by integrating the signals of [BMIM]OH against a known internal standard.

¹H NMR Spectral Data for [BMIM]OH

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|